molecular formula C16H16ClNO2 B5585064 2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide

2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide

Cat. No.: B5585064
M. Wt: 289.75 g/mol
InChI Key: QLPVAAATHPYMGM-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a chlorinated phenoxy group and a dimethyl-substituted phenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide typically involves the reaction of 3-chlorophenol with 3,5-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the compound. Safety measures and environmental regulations are also critical considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-phenoxy)-N-phenyl-acetamide: Lacks the dimethyl substitution on the phenyl group.

    2-(4-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide: Chlorine atom is positioned differently on the phenoxy group.

    2-(3-Bromo-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide: Bromine atom replaces the chlorine atom.

Uniqueness

2-(3-Chloro-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide is unique due to the specific positioning of the chlorine atom and the dimethyl substitution on the phenyl group

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-6-12(2)8-14(7-11)18-16(19)10-20-15-5-3-4-13(17)9-15/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVAAATHPYMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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